2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide 2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
Brand Name: Vulcanchem
CAS No.: 327059-06-3
VCID: VC21503776
InChI: InChI=1S/C21H20Cl2N4O4S/c1-12-10-13(2)25-21(24-12)27-32(29,30)17-7-5-16(6-8-17)26-20(28)14(3)31-19-9-4-15(22)11-18(19)23/h4-11,14H,1-3H3,(H,26,28)(H,24,25,27)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C
Molecular Formula: C21H20Cl2N4O4S
Molecular Weight: 495.4g/mol

2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

CAS No.: 327059-06-3

Cat. No.: VC21503776

Molecular Formula: C21H20Cl2N4O4S

Molecular Weight: 495.4g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide - 327059-06-3

Specification

CAS No. 327059-06-3
Molecular Formula C21H20Cl2N4O4S
Molecular Weight 495.4g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C21H20Cl2N4O4S/c1-12-10-13(2)25-21(24-12)27-32(29,30)17-7-5-16(6-8-17)26-20(28)14(3)31-19-9-4-15(22)11-18(19)23/h4-11,14H,1-3H3,(H,26,28)(H,24,25,27)
Standard InChI Key MDZSGFGCXGNPMB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C

Introduction

Chemical Structure and Identification

2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide contains several key structural elements that contribute to its chemical behavior and potential biological activity. The compound features a 2,4-dichlorophenoxy moiety connected to a propanamide linker, which is further attached to a phenyl ring with a sulfamoyl substituent linked to a 4,6-dimethylpyrimidine unit.

The structure can be broken down into the following key components:

  • 2,4-dichlorophenoxy group: A substituted phenoxy ring with chlorine atoms at positions 2 and 4

  • Propanamide linker: Similar to structures observed in compounds like N-methyl-2-phenylpropanamide

  • Sulfamoyl bridge: A common functional group in many bioactive compounds

  • 4,6-dimethylpyrimidin-2-yl group: A heterocyclic moiety similar to structures found in certain herbicidal compounds

Physical Characteristics

Given the complex molecular structure of this compound, it likely exists as a crystalline solid at room temperature. Based on structural analysis and comparison with similar compounds, it would exhibit limited water solubility but increased solubility in organic solvents such as dimethyl sulfoxide, acetone, and chloroform.

Structural Comparison

The compound shares structural similarities with several classes of bioactive molecules mentioned in patent literature, particularly those containing pyrimidine rings and sulfamoyl groups that are found in certain herbicidal compositions.

Chemical Properties and Reactivity

Chemical Stability

The presence of both chlorine substituents on the phenoxy ring and the relatively stable amide and sulfonamide bonds suggests moderate to high chemical stability under standard conditions. The compound would likely demonstrate resistance to hydrolysis under neutral conditions but might undergo degradation in strongly acidic or alkaline environments.

Key Reactive Sites

Several potential reactive sites exist within the molecule:

  • The amide bond between the propanamide linker and the sulfamoyl-substituted phenyl group

  • The sulfonamide linkage connecting the phenyl group to the pyrimidine ring

  • The ether bond in the 2,4-dichlorophenoxy group

Synthetic Approaches

Retrosynthetic Analysis

A logical synthesis approach would involve the following key steps:

  • Preparation of the 2,4-dichlorophenoxy-propionic acid derivative

  • Synthesis of the 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline component

  • Amide coupling reaction between the carboxylic acid and the amine group

This approach bears some similarity to synthetic strategies used for nitrothiophene derivatives with pyrazoline spacers described in literature, where different moieties are connected through sequential reactions.

Purification Challenges

Purification of such compounds typically involves recrystallization techniques or column chromatography. The presence of both polar functional groups and hydrophobic regions would necessitate careful selection of solvent systems for effective purification.

Computational Analysis and Property Prediction

Quantum Chemical Properties

Drawing parallels with studies on nitrothiophene derivatives, computational analysis using density functional theory (DFT) could provide insights into the electronic properties of 2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide. Properties such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies and the HOMO-LUMO gap (HLG) would offer valuable information about the compound's reactivity and potential biological activity.

Similar compounds have shown correlations between electronic properties and biological activity. For example, in nitrothiophene derivatives, HOMO and LUMO values ranging from −0.20 to −0.21 and from −0.11 to −0.09 eV, respectively, were associated with biological activity while minimizing cytotoxicity.

Predicted Physicochemical Properties

Table 1: Estimated Physicochemical Properties

PropertyPredicted ValueMethod of Estimation
Molecular Weight~520-540 g/molStructural calculation
LogP4.5-5.5Comparison with similar structures
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors8-9Structural analysis
Polar Surface Area110-130 ŲEstimated from functional groups
Solubility in WaterLow (<0.1 mg/mL)Based on structural features
Solubility in DMSOModerate to highBased on functional groups

Structure-Based Design Considerations

Modification Strategies

Strategic modifications to improve properties might include:

  • Alteration of substituents on the pyrimidine ring to modulate electronic properties

  • Variation of the chlorine substitution pattern on the phenoxy ring

  • Modification of the propanamide linker length or configuration

Solubility Enhancement

Compounds with complex structures often face solubility challenges in biological systems. Research on nitrothiophene derivatives with pyrazoline spacers has demonstrated that careful structural modifications can improve aqueous solubility without compromising activity. Similar approaches could be applied to 2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide.

Studies have shown that calculating the free energy of solvation can provide valuable insights into potential solubility. For example, researchers working with nitrothiophene derivatives found that designed derivatives exhibited greater aqueous solubility than their intermediate chalcones.

Analytical Characterization

Spectroscopic Profile

The compound would likely show characteristic spectroscopic features:

  • NMR spectrum would reveal signals for:

    • Aromatic protons from the phenyl rings

    • Methyl groups on the pyrimidine ring

    • Aliphatic protons from the propanamide linker

    • NH protons from the amide and sulfonamide groups

  • IR spectroscopy would show characteristic bands for:

    • N-H stretching (3300-3500 cm⁻¹)

    • C=O stretching from the amide group (~1650 cm⁻¹)

    • S=O stretching from the sulfonamide group (~1320-1140 cm⁻¹)

    • C-Cl stretching (~700-800 cm⁻¹)

Chromatographic Behavior

High-performance liquid chromatography (HPLC) analysis would likely require a reverse-phase column with a gradient elution system of water and acetonitrile or methanol. The compound's moderate to high hydrophobicity would result in relatively long retention times on conventional C18 columns.

Toxicological Considerations

Structural Alert Analysis

The compound contains several structural elements that warrant attention from a toxicological perspective:

Metabolism Predictions

Likely metabolic transformations could include:

  • Hydrolysis of the amide bond

  • O-dealkylation of the phenoxy ether linkage

  • N-dealkylation or oxidation of the pyrimidine methyl groups

  • Phase II conjugation of resulting metabolites

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